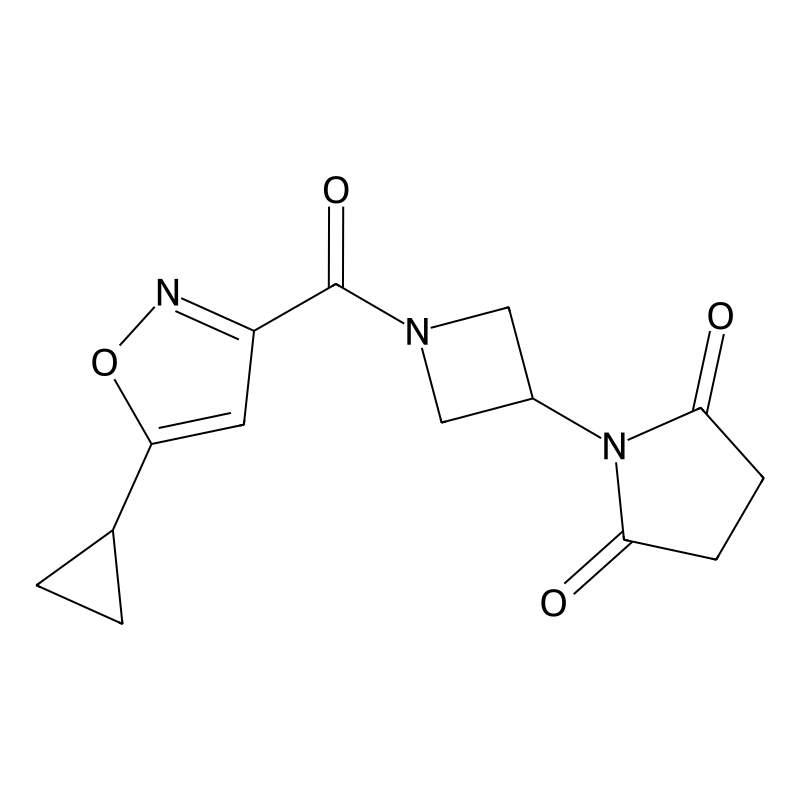

1-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structural features. It contains a pyrrolidine ring fused with an azetidine moiety and is substituted with a cyclopropyl group and an oxazole carbonyl functional group. The molecular formula of this compound is C16H20N4O4, and it has a molecular weight of approximately 332.3544 g/mol. The compound's structure can be represented using the Simplified Molecular Input Line Entry System notation as follows: CN1C(=O)CN(C1=O)C1CCN(CC1)C(=O)c1noc(c1)C1CC1 .

The chemical reactivity of 1-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione can be attributed to its functional groups. The pyrrolidine and azetidine rings can participate in nucleophilic substitution reactions, while the carbonyl groups may undergo condensation reactions or nucleophilic addition. For example, the oxazole's nitrogen atom could act as a nucleophile in reactions with electrophiles, leading to various derivatives or modifications of the compound.

Preliminary studies suggest that compounds similar to 1-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione exhibit various biological activities, including anti-inflammatory and antimicrobial properties. The specific biological effects of this compound require further investigation through in vitro and in vivo studies to establish its pharmacological potential and mechanisms of action.

The synthesis of 1-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. Key steps may include:

- Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of the Cyclopropyl Group: This may involve cyclopropanation techniques or other methods to incorporate the cyclopropyl moiety into the structure.

- Oxazole Formation: The oxazole ring can be synthesized using condensation reactions between appropriate carbonyl compounds and nitrogen sources.

- Final Assembly: The final compound can be obtained through coupling reactions that link the azetidine and pyrrolidine components along with necessary functional groups.

The compound shows promise in medicinal chemistry as a potential drug candidate due to its unique structural attributes. Its applications may include:

- Development of new therapeutic agents targeting specific biological pathways.

- Use as a lead compound for synthesizing analogs with enhanced biological activity.

Furthermore, it may have applications in materials science or as a reagent in organic synthesis.

Interaction studies involving 1-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies typically assess:

- Binding affinity to specific biological targets (e.g., enzymes or receptors).

- Synergistic effects when combined with other therapeutic agents.

Such studies help elucidate the compound's mechanism of action and potential side effects.

Several compounds share structural similarities with 1-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-Cyclopropylisoxazole | Contains an isoxazole ring and cyclopropyl group | Potential neuroprotective properties |

| Azetidinone Derivatives | Similar azetidine core structure | Varied biological activities depending on substituents |

| Pyrrolidine-based Compounds | Incorporates pyrrolidine rings | Diverse pharmacological profiles |

The uniqueness of 1-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione lies in its specific combination of functional groups and ring structures that may confer distinct biological activities not observed in other similar compounds.